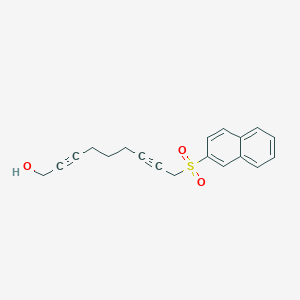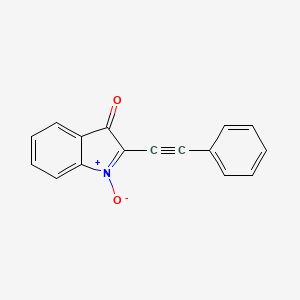
H-Gly-Pro-Pro-Gly-Pro-Gln-Gly-OH
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound H-Gly-Pro-Pro-Gly-Pro-Gln-Gly-OH is a peptide consisting of glycine, proline, and glutamine residues. This peptide sequence is often found in collagen and other structural proteins, playing a crucial role in maintaining the structural integrity of tissues. The presence of multiple proline residues contributes to the rigidity and stability of the peptide structure.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of H-Gly-Pro-Pro-Gly-Pro-Gln-Gly-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling Reaction: Each amino acid is activated using reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) and coupled to the resin-bound peptide.
Deprotection: The protecting groups on the amino acids are removed using trifluoroacetic acid (TFA).
Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail, typically containing TFA, water, and scavengers like triisopropylsilane (TIS).
Industrial Production Methods
In an industrial setting, the production of This compound can be scaled up using automated peptide synthesizers. These machines automate the coupling and deprotection steps, allowing for the efficient production of large quantities of the peptide. The use of high-performance liquid chromatography (HPLC) ensures the purity of the final product.
化学反応の分析
Types of Reactions
H-Gly-Pro-Pro-Gly-Pro-Gln-Gly-OH: can undergo various chemical reactions, including:
Oxidation: The peptide can be oxidized using reagents like hydrogen peroxide or performic acid, leading to the formation of disulfide bonds if cysteine residues are present.
Reduction: Reducing agents like dithiothreitol (DTT) can break disulfide bonds, if any.
Substitution: Amino acid residues can be substituted using site-directed mutagenesis or chemical modification.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, performic acid.
Reduction: Dithiothreitol (DTT), β-mercaptoethanol.
Substitution: Site-directed mutagenesis kits, chemical modification reagents like N-hydroxysuccinimide (NHS) esters.
Major Products Formed
Oxidation: Formation of disulfide bonds.
Reduction: Cleavage of disulfide bonds.
Substitution: Modified peptides with altered amino acid sequences.
科学的研究の応用
H-Gly-Pro-Pro-Gly-Pro-Gln-Gly-OH: has several applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in collagen structure and function, as well as its interactions with other biomolecules.
Medicine: Explored for its potential in wound healing and tissue engineering due to its structural properties.
Industry: Utilized in the development of biomaterials and as a standard in analytical techniques like HPLC and mass spectrometry.
作用機序
The mechanism of action of H-Gly-Pro-Pro-Gly-Pro-Gln-Gly-OH involves its ability to form stable, rigid structures due to the presence of proline residues. This rigidity is crucial for maintaining the structural integrity of collagen and other proteins. The peptide can interact with cellular receptors and enzymes, influencing processes like cell adhesion, migration, and tissue repair.
類似化合物との比較
H-Gly-Pro-Pro-Gly-Pro-Gln-Gly-OH: can be compared with other collagen-derived peptides such as:
H-Pro-Gly-Pro-OH: A tripeptide known for its role as a neutrophil chemoattractant.
H-Gly-Pro-Gly-OH: A tripeptide used in the synthesis of other polypeptides.
H-Gly-Pro-Gly-Gly-OH: A tetrapeptide used as a model for studying cis-trans isomerization.
The uniqueness of This compound lies in its specific sequence, which provides a balance of rigidity and flexibility, making it suitable for various structural and functional roles in biological systems.
特性
CAS番号 |
226087-50-9 |
|---|---|
分子式 |
C26H40N8O9 |
分子量 |
608.6 g/mol |
IUPAC名 |
2-[[(2S)-5-amino-2-[[(2S)-1-[2-[[(2S)-1-[(2S)-1-(2-aminoacetyl)pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoyl]amino]acetic acid |
InChI |
InChI=1S/C26H40N8O9/c27-12-20(36)33-10-3-6-18(33)26(43)34-11-2-4-16(34)24(41)29-13-21(37)32-9-1-5-17(32)25(42)31-15(7-8-19(28)35)23(40)30-14-22(38)39/h15-18H,1-14,27H2,(H2,28,35)(H,29,41)(H,30,40)(H,31,42)(H,38,39)/t15-,16-,17-,18-/m0/s1 |
InChIキー |
DVWPAELOCVOIQZ-XSLAGTTESA-N |
異性体SMILES |
C1C[C@H](N(C1)C(=O)CN)C(=O)N2CCC[C@H]2C(=O)NCC(=O)N3CCC[C@H]3C(=O)N[C@@H](CCC(=O)N)C(=O)NCC(=O)O |
正規SMILES |
C1CC(N(C1)C(=O)CN)C(=O)N2CCCC2C(=O)NCC(=O)N3CCCC3C(=O)NC(CCC(=O)N)C(=O)NCC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-Butyl-N'-[3-(dipropylamino)phenyl]urea](/img/structure/B14251114.png)
![[2,6-Di(propan-2-yl)phenyl]phosphane](/img/structure/B14251118.png)


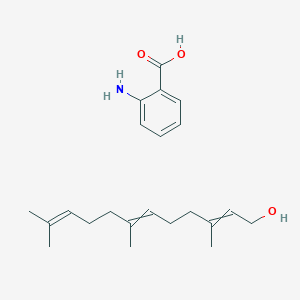
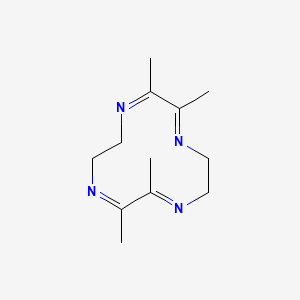
![(1S,2S,4S)-2-Fluorobicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B14251145.png)
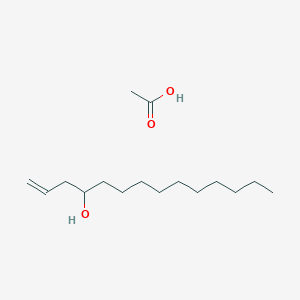

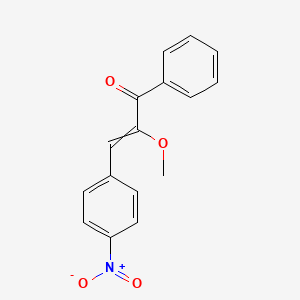
![1,1'-[Peroxybis(carbonyloxy)]bis(2,2,3,3,4,4,5,5-octafluoropentane)](/img/structure/B14251159.png)
